![molecular formula C8H9NOS B13561484 11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxa-3-thia-5-azatricyclo[6210,2,6]undeca-2(6),4-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include cyclization reactions, where specific conditions such as temperature, pressure, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms.
Comparison with Similar Compounds
11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene can be compared with other tricyclic compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in specific functional groups, leading to variations in their chemical and biological properties.
Other tricyclic compounds: Compounds like tricyclic antidepressants have different core structures but can be compared in terms of their chemical reactivity and biological effects. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
11-oxa-3-thia-5-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene |
InChI |
InChI=1S/C8H9NOS/c1-2-7-8-6(9-4-11-8)3-5(1)10-7/h4-5,7H,1-3H2 |
InChI Key |
TUNKLJXAHAULSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CC1O2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




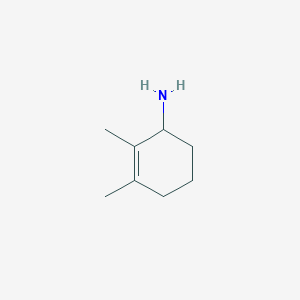

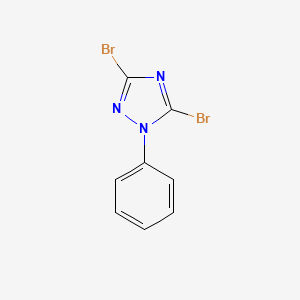
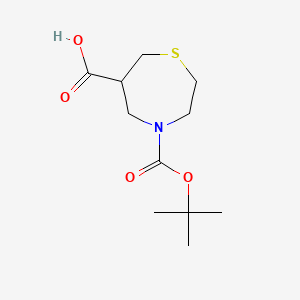
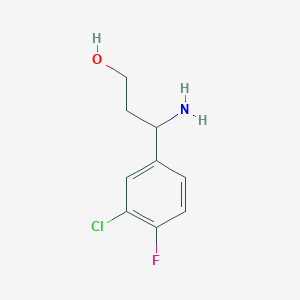
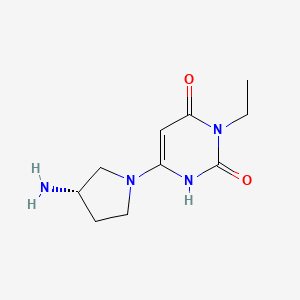



![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
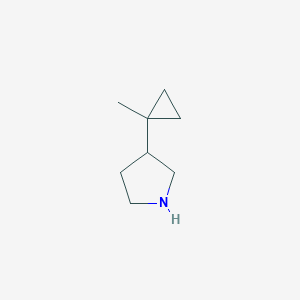
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
